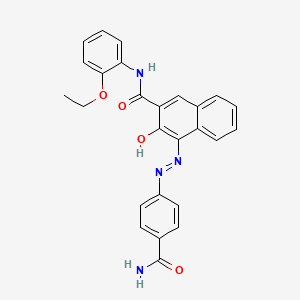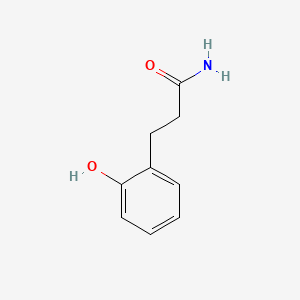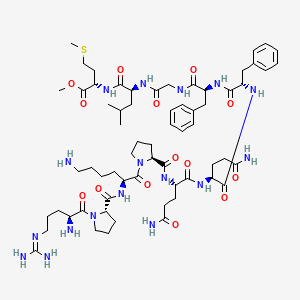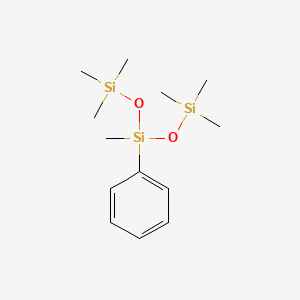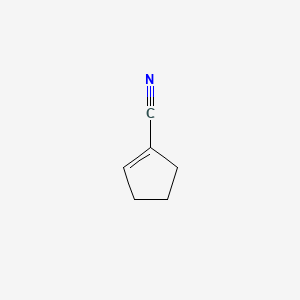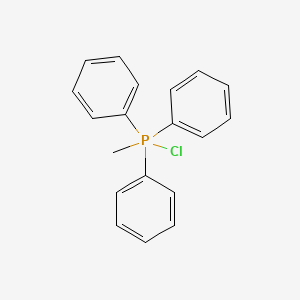
Clorometiltrifenilfosforano
Descripción general
Descripción
Phosphorane, chloromethyltriphenyl-, also known as (Chloromethylene)triphenylphosphorane, is an organophosphorus compound with the formula Ph3P=CHCl (Ph = phenyl). It is a white solid but is usually generated and used in situ as a reagent in organic synthesis . It is structurally and chemically related to methylenetriphenylphosphorane .
Synthesis Analysis
The reagent is prepared from the chloromethylphosphonium salt [Ph3PCH2Cl]Cl by treatment with a strong base. The phosphonium compound is generated by treatment of triphenylphosphine with chloroiodomethane . Other synthesis routes have also been developed, such as the combustion method, the sol–gel method, the precipitation method, the hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition .
Molecular Structure Analysis
The molecular structure of (Chloromethylene)triphenylphosphorane is characterized by the presence of a phosphorus atom bonded to a chloromethyl group and three phenyl groups . The exact structure can be determined using techniques such as single crystal X-ray analyses and IR, 1H, and 31P NMR spectroscopy .
Chemical Reactions Analysis
(Chloromethylene)triphenylphosphorane is known to convert aldehydes to vinyl chlorides: RCHO + Ph3P=CHCl → RCH=CHCl + Ph3PO. These vinyl chlorides undergo dehydrochlorination to give alkynes . Other reactions involving phosphorus ylides have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Chloromethylene)triphenylphosphorane include its appearance as a white solid . Its chemical formula is C19H16ClP and it has a molar mass of 310.76 g·mol−1 . More detailed properties can be determined using various physicochemical analysis techniques .
Aplicaciones Científicas De Investigación
Generación y reacciones de radicales
Las fosfinas terciarias, como el clorometiltrifenilfosforano, se han desarrollado como catalizadores/reactivos orgánicos efectivos para promover diversas transformaciones orgánicas modernas . Sin embargo, sus aplicaciones en la generación y reacciones de radicales siguen siendo relativamente menos exploradas . Las especies radicales centradas en fosfina, generadas a partir de diversas fosfinas terciarias a través de procesos de transferencia de carga fosfina-oxidante, catálisis fotoredox y oxidaciones electroquímicas, pueden dar lugar a muchos modos de activación y reacciones sin precedentes .
Síntesis orgánica
La trifenilfosfina soportada en polímero (PS-TPP), un compuesto relacionado, tiene diversas aplicaciones en la síntesis orgánica . Es plausible que el this compound pueda tener aplicaciones similares, dada su similitud estructural con PS-TPP.
Organocatálisis
La organocatálisis de fosfinas ha experimentado un próspero crecimiento en los últimos 20 años . El uso de fosfinas terciarias como promotores para reacciones orgánicas podría remontarse a 1963 . Hasta la fecha, se han establecido innumerables métodos eficientes con fosfinas terciarias que se utilizan como catalizadores de reacción para transformaciones quimio-, regio- y estereo-selectivas .
Aplicaciones terapéuticas
Los polímeros que contienen fósforo tienen características relevantes para su uso en aplicaciones terapéuticas . Aunque el this compound no es un polímero, es posible que pueda incorporarse en una estructura de polímero para crear un polímero que contiene fósforo con posibles aplicaciones terapéuticas.
Síntesis de nuevas fosfinas
Se presenta la literatura relacionada con la síntesis y reacciones de fosfinas terciarias, que contienen solo enlaces P–C, y publicada durante 2020 . Se resumen y revisan los datos relativos a varios enfoques sintéticos para nuevas fosfinas .
Preparación de fosfinas
Este enfoque sintético sigue siendo el más utilizado y universal . Se encontró que la interacción de reactivos organomagnesio de Grignard con las clorofosfinas correspondientes era una ruta sintética más conveniente para la dimetil (1-pirenil)fosfina conocida .
Mecanismo De Acción
Target of Action
The primary targets of Phosphorane, chloromethyltriphenyl- are aldehydes and ketones . These compounds are crucial in various biochemical processes, and their interaction with Phosphorane, chloromethyltriphenyl- leads to the formation of alkenes .
Mode of Action
Phosphorane, chloromethyltriphenyl- interacts with its targets through a process known as the Wittig reaction . This involves an initial nucleophilic addition step, followed by a coordination step to form a four-membered ring, which decomposes to the product via a ring rearrangement reaction .
Biochemical Pathways
The Wittig reaction, facilitated by Phosphorane, chloromethyltriphenyl-, affects the biochemical pathways involving aldehydes and ketones . The resulting alkenes can further participate in various biochemical reactions, leading to diverse downstream effects.
Pharmacokinetics
Its solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
The interaction of Phosphorane, chloromethyltriphenyl- with aldehydes and ketones results in the formation of alkenes . This transformation is significant in organic synthesis, leading to the production of a wide range of organic compounds.
Direcciones Futuras
The future directions in the field of phosphorus ylides, including (Chloromethylene)triphenylphosphorane, involve their applications in radical generation and reactions . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .
Propiedades
IUPAC Name |
chloro-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINRRLVMWFOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972799 | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57283-72-4 | |
| Record name | Chloromethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57283-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



